molecular formula C13H10N2O2S B14663019 (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine CAS No. 40576-73-6

(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine

Cat. No.: B14663019
CAS No.: 40576-73-6
M. Wt: 258.30 g/mol
InChI Key: NMCJQEYNAYHPBM-GXDHUFHOSA-N
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Description

(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a phenylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine typically involves the reaction of 3-nitrobenzenethiol with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the electron-withdrawing nitro group. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: Room temperature to reflux

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Substituted imines or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules.

Comparison with Similar Compounds

  • (E)-N-(4-nitrophenyl)sulfanyl-1-phenylmethanimine
  • (E)-N-(3-nitrophenyl)sulfanyl-1-phenylethanimine
  • (E)-N-(3-nitrophenyl)sulfanyl-1-phenylpropanimine

Comparison: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and properties

Properties

CAS No.

40576-73-6

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine

InChI

InChI=1S/C13H10N2O2S/c16-15(17)12-7-4-8-13(9-12)18-14-10-11-5-2-1-3-6-11/h1-10H/b14-10+

InChI Key

NMCJQEYNAYHPBM-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/SC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NSC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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